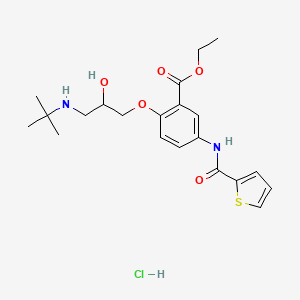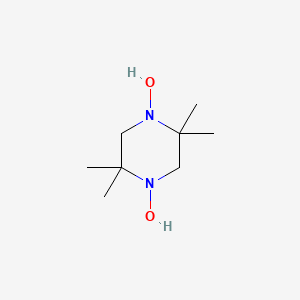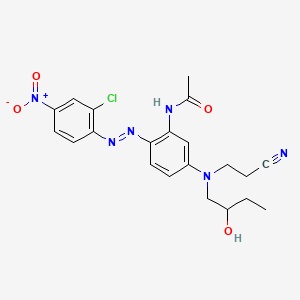
Isohexadecyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isohexadecyl acetate, also known as 14-methylpentadecyl acetate, is an organic compound with the molecular formula C18H36O2. It is an ester derived from isohexadecanol and acetic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Isohexadecyl acetate can be synthesized through the esterification reaction between isohexadecanol and acetic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:
Isohexadecanol+Acetic Acid→Isohexadecyl Acetate+Water
Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) for purification. The use of reverse-phase HPLC columns, such as Newcrom R1, allows for the efficient separation and isolation of this compound from reaction mixtures .
化学反応の分析
Types of Reactions: Isohexadecyl acetate, being an ester, undergoes typical ester reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isohexadecanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: this compound can react with another alcohol to form a different ester and isohexadecanol.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Isohexadecanol and acetic acid.
Reduction: Isohexadecanol.
Transesterification: Different esters and isohexadecanol.
科学的研究の応用
Isohexadecyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis and as a solvent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of isohexadecyl acetate is primarily related to its chemical structure as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s role in lipid metabolism and its potential use in drug delivery systems, where the release of active ingredients is controlled by enzymatic hydrolysis.
類似化合物との比較
Isohexadecyl acetate can be compared with other esters such as:
Methyl butanoate: Known for its pineapple-like odor and used in flavorings.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness: this compound stands out due to its specific structure, which imparts unique physical and chemical properties. Its long alkyl chain makes it more lipophilic compared to shorter-chain esters, influencing its applications in lipid metabolism studies and drug delivery systems .
特性
| 95277-07-9 | |
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC名 |
14-methylpentadecyl acetate |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-20-18(3)19/h17H,4-16H2,1-3H3 |
InChIキー |
GYJSGHUDLCOWND-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

